molecular formula C9H12O3 B3052249 Phenol, 3,5-dimethoxy-2-methyl- CAS No. 39828-36-9

Phenol, 3,5-dimethoxy-2-methyl-

Cat. No.: B3052249
CAS No.: 39828-36-9
M. Wt: 168.19 g/mol
InChI Key: LXUHYMCTFZFCCV-UHFFFAOYSA-N
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Description

Phenol, 3,5-dimethoxy-2-methyl- is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Scientific Research Applications

Phenol, 3,5-dimethoxy-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

Phenol, 3,5-dimethoxy-2-methyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 3,5-dimethoxy-2-methyl- can be synthesized through several methods. One common approach involves the methylation of 3,5-dimethoxyphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality phenol, 3,5-dimethoxy-2-methyl-.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of phenol, 3,5-dimethoxy-2-methyl- involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or interact with cellular receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenol: Similar structure but lacks the methyl group at the 2-position.

    2,6-Dimethoxyphenol: Similar structure but with methoxy groups at different positions.

    3,4-Dimethoxyphenol: Similar structure but with methoxy groups at different positions.

Uniqueness

Phenol, 3,5-dimethoxy-2-methyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its stability and modify its interaction with other molecules .

Properties

IUPAC Name

3,5-dimethoxy-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUHYMCTFZFCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450383
Record name Phenol, 3,5-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39828-36-9
Record name Phenol, 3,5-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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